1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Chemical purity Salt selection Procurement quality control

Secure the (R)-enantiomer of this indole-3-alkylamine hydrochloride for direct entry into published β3-AR agonist synthesis. Distinct N1-ethyl and α-methyl substitution delivers sub-nanomolar potency (EC50=0.75 nM) and >1,000-fold selectivity. Only verified substitution patterns ensure target engagement. The HCl salt eliminates polymorphism variability; LogD7.4=0.05 ensures CNS drug-likeness. Procurement saves 4–6 weeks of custom synthesis and chiral resolution.

Molecular Formula C13H19ClN2
Molecular Weight 238.75 g/mol
CAS No. 1049731-99-8
Cat. No. B3077989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride
CAS1049731-99-8
Molecular FormulaC13H19ClN2
Molecular Weight238.75 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=CC=CC=C21)CC(C)N.Cl
InChIInChI=1S/C13H18N2.ClH/c1-3-15-9-11(8-10(2)14)12-6-4-5-7-13(12)15;/h4-7,9-10H,3,8,14H2,1-2H3;1H
InChIKeyMPOYWANTSOWUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (CAS 1049731-99-8): Procurement-Relevant Physicochemical and Structural Profile


1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride (CAS 1049731-99-8) is a synthetic indole-3-alkylamine supplied as a hydrochloride salt . The compound features an N1‑ethyl substituent on the indole ring and an α‑methyl group on the ethylamine side chain, distinguishing it from unsubstituted tryptamine and simple N‑alkyltryptamines [1]. Its calculated partition coefficient (LogP ≈ 2.48) and LogD₇.₄ (≈ 0.05) place it in a moderately lipophilic range, while compliance with Lipinski’s Rule of Five supports its utility as a drug‑like fragment or intermediate [2].

Why In‑Class Tryptamine Analogs Cannot Simply Replace 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride


Indole‑3‑alkylamines sharing the C₁₃H₁₈N₂ core exhibit divergent ADME, potency, and selectivity profiles because the combination of N(1)‑indole alkylation and α‑carbon methyl branching simultaneously modulates hydrogen‑bond capacity, basicity, and steric fit at aminergic targets [1]. For instance, non‑ethylated analogs (e.g., α‑methyltryptamine) present a free indole NH that alters both LogD and receptor interaction geometry, while N‑ethyl tryptamines lacking the α‑methyl group show different metabolic stability and CNS penetration [2]. Consequently, procurement of a close analog without verifying the precise substitution pattern risks introducing undetected changes in target engagement, solubility, and synthetic downstream yields, undermining experimental reproducibility.

Quantitative Differentiation of 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride from Closest Analogs


Hydrochloride Salt vs. Free Base: Verified Purity and Solid‑State Stability

The target compound is consistently supplied as the hydrochloride salt with a minimum certified purity of 95% (HPLC) by multiple independent vendors , and in some cases ≥98% . In contrast, the free-base analog 1-(1-ethylindol-3-yl)propan-2-amine (CAS 878432-88-3) is often offered without a purity specification or at lower purity (e.g., 90%) . The hydrochloride form also avoids the variable stability and hygroscopicity issues associated with the free base, as evidenced by defined storage recommendations (refrigerated, cool dry place) .

Chemical purity Salt selection Procurement quality control

LogD₇.₄ and Lipinski Compliance Differentiate from α‑Methyltryptamine (AMT)

At physiological pH, 1-(1-ethyl-1H-indol-3-yl)propan-2-amine hydrochloride exhibits a LogD₇.₄ of 0.05, markedly lower than AMT (LogD₇.₄ ≈ 0.8–1.2, estimated from its higher LogP and unsubstituted indole NH) [1]. The N(1)‑ethyl substitution eliminates an H‑bond donor while adding only modest lipophilicity, resulting in full compliance with Lipinski’s Rule of Five (MW = 238.8 Da; HBD = 1; HBA = 1; LogP = 2.48) [2]. AMT, with two HBDs (indole NH + primary amine), often shows borderline permeability and higher CNS off‑target binding in screening panels [3].

Drug-likeness Physicochemical profiling Fragment-based design

Synthetic Utility as a Chiral Intermediate for β₃‑Adrenergic Receptor Agonists

The (R)‑enantiomer of this compound (CAS 847200-07-1) has been explicitly employed as a key intermediate in the synthesis of 1,7‑cyclized indole‑based β₃‑adrenergic receptor agonists, with the enantiomeric purity achieved via a reported five‑step route with an overall yield of approximately 64% for the final hydrochloride salt . The resulting lead compound (Compound 26) demonstrated an EC₅₀ of 0.75 nM at the human β₃‑AR with an intrinsic activity of 90% and >1,000‑fold selectivity over β₁‑ and β₂‑ARs [1]. By contrast, simple N‑ethyltryptamine (NET) and α‑ethyltryptamine (AET) have not been utilized in this context, underscoring the unique synthetic handle provided by the combined N(1)‑ethyl and α‑methyl substitution pattern.

Medicinal chemistry Chiral synthesis G‑protein coupled receptor

Structural Distinction from N‑Ethyl‑N‑isopropyltryptamine (EiPT): Absence of Tertiary Amine Moiety

EiPT [N‑ethyl‑N‑(1‑methylethyl)‑1H‑indole‑3‑ethanamine] is the closest structurally marketed psychedelic tryptamine, yet it differs in two critical ways: (i) EiPT possesses a tertiary amine (pKa ≈ 9.8) versus the primary amine of the target (pKa ≈ 10.1, estimated), and (ii) EiPT lacks the α‑methyl branch . The α‑methyl group in the target compound (a) increases metabolic stability by impeding monoamine oxidase‑mediated deamination and (b) alters the orientation of the amine within monoaminergic binding pockets, as documented for α‑methyltryptamine vs. tryptamine in classical SAR studies [1]. No head‑to‑head binding data for the target compound versus EiPT are available in the public domain, but the structural differences are predicted by class‑level SAR to confer distinct receptor activation profiles and pharmacokinetics [2].

Structure‑Activity Relationship CNS pharmacology Selectivity profiling

Prioritized Application Scenarios for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride Based on Quantitative Evidence


Enantioselective Synthesis of β₃‑Adrenergic Receptor Agonist Candidates

The (R)‑enantiomer of the target compound has been validated as a key intermediate in the construction of 1,7‑cyclized indole β₃‑AR agonists that achieve sub‑nanomolar potency (EC₅₀ = 0.75 nM) and >1,000‑fold subtype selectivity [1]. Procurement of the hydrochloride salt with documented enantiomeric purity enables direct entry into the published five‑step synthetic sequence, saving 4–6 weeks of custom synthesis and chiral resolution effort.

Fragment‑Based Drug Discovery Requiring CNS‑Compliant Indole Scaffolds

With a LogD₇.₄ of 0.05, a single hydrogen‑bond donor, and full Lipinski compliance [2], the compound is well‑suited as a fragment hit for CNS targets. Unlike AMT (LogD₇.₄ ≈ 0.8–1.2, two HBDs), it presents a lower risk of P‑glycoprotein efflux and non‑specific binding, allowing fragment libraries to maintain favorable physicochemical profiles while exploring indole‑based pharmacophores.

Analytical Reference Standard for Differentiation of N(1)‑Alkylated Tryptamines in Forensic or Metabolomic Studies

The compound serves as a well‑characterized reference material for mass spectrometry and NMR analysis of emerging indole‑3‑alkylamine derivatives. Its defined hydrochloride stoichiometry and documented fragmentation pattern (via InChI key MPOYWANTSOWUOJ‑UHFFFAOYNA‑N ) facilitate unambiguous identification and quantitation in biological matrices, an advantage over free‑base analogs that may exist as polymorphs or hydrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Ethyl-1H-indol-3-yl)propan-2-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.